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  • Product: 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide
  • CAS: 438228-91-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. While experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, particularly 2-(4-bromophenyl)quinoline-4-carbohydrazide, to provide a robust predictive profile.[3] We will delve into its synthesis, spectral characteristics, and key physicochemical parameters relevant to drug discovery and development. This document is intended to serve as a foundational resource for researchers investigating this and similar quinoline-4-carbohydrazide derivatives.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives represent a critical class of heterocyclic compounds in the realm of drug discovery.[4] Their versatile pharmacological profile has led to their investigation and application in treating a wide array of diseases.[1] The fusion of a benzene ring and a pyridine ring bestows upon the quinoline nucleus a unique electronic configuration and a rigid, planar structure that can effectively interact with various biological targets. The derivatization of the quinoline core, particularly at the 2 and 4 positions, has been a fruitful strategy for modulating biological activity and optimizing pharmacokinetic properties. The introduction of a carbohydrazide moiety at the 4-position is of particular interest as it provides a versatile handle for further chemical modification and can participate in hydrogen bonding interactions with biological macromolecules.

Molecular Structure and Basic Properties

The fundamental characteristics of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide are summarized below. These are based on its chemical structure and data from vendors of the isomeric compound, 2-(3-isopropoxyphenyl)quinoline-4-carbohydrazide.[4][5][6]

PropertyValueSource
Molecular Formula C19H19N3O2[4][6]
Molecular Weight 321.38 g/mol [4][6]
IUPAC Name 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazideN/A
CAS Number Not available for the 4-isopropoxy isomer. (524733-45-7 for the 3-isopropoxy isomer)[4][5][6]

Synthesis and Purification

The synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide can be logically approached through a multi-step sequence, analogous to the well-documented synthesis of similar 2-aryl-quinoline-4-carbohydrazides.[1][3] The general synthetic strategy involves the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis.

Synthetic Workflow

Synthesis_Workflow Isatin Isatin CarboxylicAcid 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Isatin->CarboxylicAcid Pfitzinger Reaction Bromoacetophenone 4-Isopropoxyacetophenone Bromoacetophenone->CarboxylicAcid Pfitzinger Reaction KOH Potassium Hydroxide KOH->CarboxylicAcid Pfitzinger Reaction Ester Ethyl 2-(4-isopropoxyphenyl)quinoline-4-carboxylate CarboxylicAcid->Ester Esterification Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) FinalProduct 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide Ester->FinalProduct Hydrazinolysis Hydrazine Hydrazine Hydrate

Caption: Proposed synthetic workflow for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

Experimental Protocol: A Predictive Approach

The following protocol is adapted from the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide and is expected to be highly applicable for the synthesis of the target compound.[3]

Step 1: Synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

  • To a solution of isatin (1 equivalent) and 4-isopropoxyacetophenone (1 equivalent) in ethanol, add a solution of potassium hydroxide (3 equivalents) in water.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with glacial acetic acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure carboxylic acid.

Step 2: Synthesis of Ethyl 2-(4-isopropoxyphenyl)quinoline-4-carboxylate

  • Suspend the 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 3: Synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

  • Dissolve the ethyl 2-(4-isopropoxyphenyl)quinoline-4-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 6-10 hours.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final product, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

Spectroscopic and Physicochemical Characterization

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/Comparable Data
Melting Point Likely in the range of 200-250 °CDerivatives like (Z)-N-(3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide have melting points in the 235-237 °C range.[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.Quinoline-3-carbohydrazide derivatives show solubility in DMSO and DMF.[7] The parent compound, quinoline, is slightly soluble in cold water but readily soluble in hot water and most organic solvents.[4]
pKa The quinoline nitrogen is weakly basic. The hydrazide moiety has both acidic and basic character.The pKa is a measure of how easily an acid gives up a proton. For quinoline derivatives, the nitrogen atom's basicity is a key factor.[8]
LogP Expected to be moderately lipophilic (LogP > 2).The isopropoxy and phenyl groups contribute to lipophilicity. A balanced LogP is often desirable for good cell membrane permeability in drug candidates.[8]
Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on data from similar quinoline-4-carbohydrazide derivatives.[1][3]

4.2.1. Infrared (IR) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (hydrazide)3200-3400 (two bands)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=O stretching (amide I)1640-1680
N-H bending (amide II)1510-1550
C=N and C=C stretching (quinoline)1500-1620
C-O stretching (isopropoxy)1200-1300

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons (quinoline and phenyl rings): Multiple signals in the δ 7.0-9.0 ppm range. The specific coupling patterns will depend on the substitution.

    • -NH- proton (hydrazide): A broad singlet in the δ 9.0-11.0 ppm range.

    • -NH₂ protons (hydrazide): A broad singlet in the δ 4.0-5.0 ppm range.

    • -CH- proton (isopropoxy): A septet around δ 4.6-4.8 ppm.

    • -CH₃ protons (isopropoxy): A doublet around δ 1.3-1.4 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl carbon (hydrazide): A signal in the δ 160-170 ppm range.

    • Aromatic carbons: Multiple signals in the δ 110-160 ppm range.

    • -CH- carbon (isopropoxy): A signal around δ 70 ppm.

    • -CH₃ carbons (isopropoxy): A signal around δ 22 ppm.

4.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 321. Key fragmentation patterns for quinoline derivatives often involve the loss of the side chains and fragmentation of the quinoline ring system.[9]

Crystal Structure Analysis

A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure. While no crystal structure for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide has been reported, studies on similar quinoline derivatives reveal important structural features.[10][11]

  • Planarity: The quinoline ring system is largely planar.

  • Dihedral Angle: The phenyl ring at the 2-position is typically twisted out of the plane of the quinoline ring. For instance, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the toluene ring and the quinoline mean plane is 25.29°.[10] A similar non-planar arrangement is expected for the isopropoxyphenyl substituent.

  • Hydrogen Bonding: The carbohydrazide moiety is capable of forming intermolecular hydrogen bonds, which would play a significant role in the crystal packing.

The workflow for determining the crystal structure is as follows:

Crystal_Structure_Workflow Synthesis Synthesis and Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Analysis Analysis of Structural Features Structure_Solution->Analysis

Caption: Experimental workflow for crystal structure determination.

Potential Biological Activities and Future Directions

Derivatives of quinoline-4-carbohydrazide have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown moderate to good activity against Gram-positive bacteria, such as S. aureus.[3] The mechanism of action is often attributed to the inhibition of DNA gyrase.[3]

  • Anticancer Activity: Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells (MCF-7), potentially by targeting EGFR kinase.[1][7]

  • Antioxidant Activity: The quinoline scaffold has been explored for the development of antioxidant agents.[12]

The isopropoxy group in 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide may enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability. Further research is warranted to synthesize this compound, confirm its physicochemical properties through rigorous experimentation, and evaluate its biological activity against various targets.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. By drawing upon data from closely related analogs, we have outlined its likely synthesis, spectral characteristics, and other key properties relevant to its potential as a lead compound in drug discovery. The information presented herein serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and similar quinoline derivatives.

References

  • Burnham Center for Chemical Genomics. Quinoline-2-carbohydrazide. PubChem. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7129. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(23), 7235. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(33), 23863-23880. [Link]

  • SpectraBase. 2-[4-(Propan-2-yloxy)phenyl]quinoline-4-carboxylic acid, methyl ester. [Link]

  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Habib, N. S., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 168-170. [Link]

  • Wikipedia. Quinoline. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0046131). [Link]

  • Bou-Salah, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 12(11), 7855–7871. [Link]

  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3339–S3351. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Sunitha, M. S., et al. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o514–o515. [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • SpectraBase. N-[(Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)ethenyl]benzamide. [Link]

  • Sinfoo Biotech. 2-(3-isopropoxyphenyl)quinoline-4-carbohydrazide. [Link]

  • Tilborg, A., et al. (2015). Crystal structure of 2,2′-oxybis(4-methylquinoline). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o118–o119. [Link]

  • SpectraBase. 2-(2,4-Dihydroxyphenyl)quinoline-. [Link]

  • Arctom Scientific. 2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for testing anticancer activity of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide in vitro

An Application Note and Protocol for the In Vitro Evaluation of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide as a Potential Anticancer Agent Introduction: The Rationale for Investigating Quinoline-Based Compounds The...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Evaluation of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide as a Potential Anticancer Agent

Introduction: The Rationale for Investigating Quinoline-Based Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1] Quinoline derivatives have been shown to exert their antineoplastic activity through diverse mechanisms, such as the inhibition of tyrosine kinases, interference with topoisomerase, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][3][4][5]

Recent studies on structurally related 2-(quinoline-4-carbonyl)hydrazide hybrids have demonstrated significant antiproliferative action against various cancer cell lines, suggesting this chemical family holds promise for the development of novel therapeutics.[6][7][8][9][10] This document provides a comprehensive set of protocols to systematically evaluate the in vitro anticancer activity of a specific analog, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide . The following assays are designed to build a detailed pharmacological profile of the compound, assessing its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on cancer cell motility.

I. Overall Experimental Strategy

The evaluation of a novel compound requires a multi-faceted approach. We begin by establishing its cytotoxic potency to determine effective concentration ranges. Subsequently, we delve into the mechanistic aspects of cell death, investigating apoptosis and cell cycle disruption. Finally, we assess the compound's effect on cell migration and invasion, which are key hallmarks of metastasis.

Caption: High-level workflow for in vitro testing of the target compound.

II. Materials and Reagents

  • Test Compound: 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide (Source: e.g., Santa Cruz Biotechnology[11], Matrix Scientific[12], or custom synthesis[10][13]).

  • Cell Lines: A panel of human cancer cell lines, e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), and a non-cancerous control line like HEK293 (human embryonic kidney).

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO).

  • Reagents for Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (e.g., from Abcam, Thermo Fisher Scientific).

  • Reagents for Cell Cycle: Propidium Iodide (PI) staining solution, RNase A solution.

  • Reagents for Invasion Assay: Matrigel Basement Membrane Matrix, Transwell® inserts (e.g., 8 µm pore size).

  • General Labware: 96-well and 6-well culture plates, T-25/T-75 culture flasks, serological pipettes, centrifuge tubes, flow cytometry tubes.

  • Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microplate reader, inverted microscope, flow cytometer, centrifuge.

III. Experimental Protocols

Protocol 1: Cytotoxicity Assessment by MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells (vehicle control, with DMSO concentration matching the highest test concentration) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution to preserve membrane integrity.[18] Centrifuge the collected cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[21]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[21]

    • Annexin V (-) / PI (+): Necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The intensity of PI fluorescence is directly proportional to the DNA content within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and collect the pellet. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[22][23][24] Fix the cells for at least 1 hour at 4°C (or store at -20°C for later analysis).[22]

  • Washing: Centrifuge the fixed cells at a higher speed (~500 x g) to pellet them. Discard the ethanol and wash the pellet twice with PBS.[23]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). This step is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[22][24] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution (final concentration ~50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate to exclude cell clumps.[23][24] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 4: Cell Invasion Assessment by Transwell Assay

Principle: The Transwell assay, or Boyden chamber assay, measures the ability of cells to invade through a physical barrier that mimics the extracellular matrix (ECM).[25][26] The assay uses an insert with a porous membrane coated with a layer of Matrigel. Cells seeded in the upper chamber invade through the Matrigel and membrane towards a chemoattractant in the lower chamber.[25][27]

Step-by-Step Methodology:

  • Insert Preparation: Thaw Matrigel on ice. Dilute it with serum-free medium and coat the top surface of the 8 µm pore size Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.

  • Cell Preparation: Culture cells in serum-free medium for 24 hours prior to the assay to induce a quiescent state. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Cell Seeding & Treatment: Seed 50,000-100,000 cells in 200 µL of serum-free medium into the upper chamber of each insert. Add the test compound at various non-lethal concentrations (e.g., 0.25x and 0.5x IC50) to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours.

  • Quantification:

    • Carefully remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the cells that have invaded to the bottom of the membrane with methanol.

    • Stain the fixed cells with a solution like Crystal Violet or Hoechst.[27]

    • Wash the inserts, allow them to dry, and visualize under a microscope. Count the number of stained cells in several representative fields of view.

    • Calculate the percent invasion relative to the untreated control.

IV. Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

Cancer Cell Line Tissue of Origin IC50 (µM) ± SD Doxorubicin (Positive Control) IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma [Experimental Value] 0.8 ± 0.1
A549 Lung Carcinoma [Experimental Value] 1.2 ± 0.2
HeLa Cervical Carcinoma [Experimental Value] 0.9 ± 0.15
HEK293 Embryonic Kidney (Non-cancerous) [Experimental Value] > 10

Note: Data are presented as mean ± standard deviation from three independent experiments. Control values are illustrative.

Table 2: Effect on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment Group % Early Apoptosis % Late Apoptosis/Necrosis % G0/G1 Phase % S Phase % G2/M Phase
Control (Vehicle) 4.5 ± 0.8 2.1 ± 0.5 65.2 ± 3.1 20.5 ± 2.5 14.3 ± 1.8
Compound (IC50) [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value]
Compound (2x IC50) [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value]

Note: Data are presented as mean ± standard deviation.

V. Potential Mechanism of Action Visualization

Quinoline derivatives can induce apoptosis through intrinsic pathways, often involving the tumor suppressor p53 and the activation of caspase cascades.

G Compound 2-(4-isopropoxyphenyl) quinoline-4-carbohydrazide Stress Cellular Stress (e.g., DNA Damage) Compound->Stress induces p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by the agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • NCI-Frederick. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. Retrieved from [Link]

  • Vennila, K. N., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chambers, G., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology. Retrieved from [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • Motamed, N., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]

  • National Genomics Data Center. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • NIH. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

Sources

Application

MTT assay protocol for evaluating cytotoxicity of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for assessing the cytotoxic potential of the novel compound, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Quinoline derivatives are a class of compounds that have garnered significant interest in oncology for their potential to induce cancer cell death through various mechanisms, including apoptosis induction and interference with key signaling pathways.[1] The MTT assay is a robust, colorimetric method for quantifying cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[2] This protocol is designed to guide researchers through every phase of the experiment, from reagent preparation and cell culture to data acquisition and interpretation, ensuring the generation of accurate and reproducible results.

Scientific Principle of the MTT Assay

The MTT assay is a cornerstone method for evaluating cell viability.[3] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[2][5]

The quantity of the purple formazan produced is directly proportional to the number of viable cells.[6] Dead cells lose this enzymatic capability and therefore do not produce the colored product.[6] The insoluble formazan crystals are subsequently solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO) or isopropanol, and the absorbance of the resulting colored solution is measured with a spectrophotometer at a wavelength between 550 and 600 nm.[2]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Solubilization Reader Spectrophotometer Reading (570 nm) Solubilized->Reader Quantification DMSO DMSO (Solvent) DMSO->Solubilized

Caption: Principle of the MTT colorimetric assay.

Context: Cytotoxic Potential of Quinoline Derivatives

Quinoline and its derivatives are recognized for their broad range of biological activities and represent an important structural motif in drug discovery.[7] In the context of oncology, these compounds have been shown to exert anticancer effects through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, and inhibiting critical enzymes like tyrosine kinases and topoisomerases.[1][8][9] Some quinoline-based agents function by intercalating with DNA, thereby disrupting replication and transcription processes.[9] Given this background, determining the cytotoxic profile of a novel derivative like 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide is a critical first step in evaluating its therapeutic potential.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Sterile)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (with 570 nm and 630 nm filters)

  • Multichannel Pipettor (10-200 µL)

  • Single-channel Pipettors (various volumes)

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

  • Water Bath (37°C)

  • Vortex Mixer

  • Orbital Shaker[10]

Consumables
  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile pipette tips

  • Sterile serological pipettes

  • Sterile reagent reservoirs

  • Cell culture flasks (T-25 or T-75)

  • Sterile conical tubes (15 mL and 50 mL)

Reagents and Solutions
  • Cell Line: Appropriate cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Test Compound: 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

  • Complete Growth Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[11] Filter-sterilize through a 0.2 µm filter and store in a light-protected container at 4°C.[11]

    • Scientist's Note: MTT is light-sensitive. Always handle the powder and solution in low-light conditions and store it protected from light (e.g., wrapped in aluminum foil).[2][12]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

Experimental Protocol Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_readout Phase 3: MTT Readout & Data Analysis prep_cells Culture & Harvest Log-Phase Cells seed_cells 1. Seed Cells (e.g., 5,000-10,000 cells/well) prep_cells->seed_cells prep_compound Prepare Stock & Serial Dilutions of Compound add_treatment 3. Add Compound Dilutions & Controls (Vehicle) prep_compound->add_treatment incubate_adhere 2. Incubate 24h (Allow Adhesion) seed_cells->incubate_adhere incubate_adhere->add_treatment incubate_treat 4. Incubate 24-72h (Treatment Period) add_treatment->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_treat->add_mtt solubilize 6. Remove Media, Add DMSO (Dissolve Formazan) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analyze 8. Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

Phase 1: Preparation of Reagents and Compound
  • Prepare Test Compound Stock: Dissolve 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Scientist's Note: Solubility can be a challenge for quinoline derivatives.[13][14] Ensure the compound is fully dissolved. Sonication may be required. The final DMSO concentration in the culture wells should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[13]

  • Prepare Serial Dilutions: Using complete growth medium, prepare a series of working concentrations from the stock solution. A common approach is to perform a two-fold or ten-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

Phase 2: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in an appropriate medium under standard conditions (37°C, 5% CO₂). Ensure cells are healthy and sub-confluent before starting the experiment.

  • Harvesting: For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells in a sterile conical tube.

  • Cell Counting: Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density in complete medium. A typical density is between 5,000 and 10,000 cells per well (in 100 µL) for a 96-well plate.[2][15]

    • Scientist's Note: The optimal seeding density is critical. It should be low enough to ensure cells are in an exponential growth phase throughout the experiment but high enough to yield a reliable absorbance reading.[2] This should be determined empirically for each cell line.[15]

  • Plate Layout: Seed 100 µL of the cell suspension into each well of a 96-well plate. Be sure to include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Blank: Medium only (no cells) to serve as a background control.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume normal growth.[2]

Phase 3: Treatment with Test Compound
  • Application: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).

Phase 4: MTT Assay Procedure
  • Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.[11][15] This brings the final volume to 110 µL and the final MTT concentration to approximately 0.5 mg/mL.

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[11][15] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Check for the formation of purple precipitate under a microscope.[15]

    • Scientist's Note: For this step, it is often recommended to use serum-free and phenol red-free medium to reduce background absorbance, although it is not always necessary.[2][3]

  • Solubilize Formazan Crystals:

    • For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[3][10] Add 100-150 µL of DMSO to each well.[10][16]

    • For Suspension Cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the DMSO.

  • Mix: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan crystals.[3][10] The solution should turn into a homogenous purple color.

Phase 5: Data Acquisition and Analysis
  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a primary wavelength of 570 nm.[6][15] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.[3]

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the % cell viability on the y-axis.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or Microsoft Excel to calculate the precise IC₅₀ value.[17][18]

Data Presentation

Summarize the results in a clear, tabular format.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)e.g., 1.250e.g., 0.08100%
0.1e.g., 1.215e.g., 0.0797.2%
1e.g., 1.050e.g., 0.0684.0%
10e.g., 0.650e.g., 0.0552.0%
50e.g., 0.250e.g., 0.0320.0%
100e.g., 0.125e.g., 0.0210.0%
Calculated IC₅₀ (µM) \multicolumn{3}{c}{e.g., 9.5 µM}

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Absorbance Readings Cell seeding density is too low; Incubation time with MTT was too short.[15]Optimize seeding density to ensure cells are in log phase. Increase MTT incubation time to 4 hours.[15]
High Background in Blanks MTT solution is contaminated or degraded; Medium contains reducing agents (e.g., phenol red).[3][15]Use fresh, sterile-filtered MTT solution stored protected from light. Use phenol red-free medium for the MTT incubation step.[3]
Incomplete Solubilization Insufficient mixing or solvent volume.Ensure complete removal of aqueous medium before adding DMSO. Increase shaking time or gently pipette up and down to mix.[3]
High Variability Between Replicates Inaccurate pipetting; "Edge effect" in the 96-well plate.[15]Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound Interference The test compound is colored or has reducing properties that can react with MTT.[19]Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing ability. If interference is high, consider an alternative viability assay (e.g., LDH release assay).[19]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Saha, B., et al. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Mohamed, M. F. A., et al. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • International Journal of Medical and Pharmaceutical Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]

  • Semantic Scholar. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • RSC Publishing. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • National Genomics Data Center. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • PubMed. (2020, June 1). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Taylor & Francis Online. Review on recent development of quinoline for anticancer activities. [Link]

  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • NIH. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Mass Spectrometry Data for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

Welcome to the technical support guide for the analysis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are utilizing mas...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this molecule. Given its distinct structural motifs—a quinoline core, an isopropoxyphenyl group, and a carbohydrazide side chain—this compound can yield complex mass spectra that require careful interpretation.

This guide moves beyond simple procedural lists to provide causal explanations for experimental choices and troubleshooting pathways, ensuring a robust and reliable analytical approach.

Compound Profile

Before delving into the FAQs, let's establish the fundamental properties of the target analyte.

PropertyValue
Chemical Formula C₁₉H₁₉N₃O₂
Average Mass 321.38 g/mol
Monoisotopic Mass 321.14773 Da

Frequently Asked Questions (FAQs) & Data Interpretation

This section addresses the most common questions and challenges encountered during the mass spectrometric analysis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

Q1: What are the expected primary ions for this compound in positive-ion electrospray ionization (ESI+)?

Answer: In ESI+, you should primarily look for the protonated molecule, [M+H]⁺. However, due to the experimental conditions and the presence of alkali metal salts in solvents, glassware, or the sample matrix, adduct formation is extremely common.[1] It is critical to search for these species to correctly identify the molecular ion, especially if the [M+H]⁺ peak is weak or absent.[1]

The table below lists the expected accurate masses for the most common adducts. Always use high-resolution mass spectrometry to distinguish these from other potential ions in your sample.[2]

Ion SpeciesMass Difference from MExpected m/z (Monoisotopic)Common Source
[M+H]⁺ +1.0078322.1550Protonation (acidic mobile phase)
[M+NH₄]⁺ +18.0344339.1821Ammonium salts in buffer
[M+Na]⁺ +22.9898344.1375Glassware, solvents, additives[1][3]
[M+K]⁺ +38.9637360.1114Glassware, solvents, additives[1][3]
[M-H+2Na]⁺ +44.9718366.1195High sodium concentration[4]
[2M+H]⁺ +322.1550643.3027High analyte concentration
Q2: My spectrum shows many peaks. What are the predicted fragmentation pathways for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide?

Answer: The fragmentation of this molecule is driven by its composite structure. The charge will likely be localized on the quinoline nitrogen, initiating fragmentation cascades. The carbohydrazide linker is the most labile part of the molecule.

Here are the key fragmentation pathways to anticipate:

  • Cleavage of the Carbohydrazide Moiety: This is often the most prominent fragmentation route.

    • Loss of NH₂NH₂ (Hydrazine): A neutral loss of 32.0262 Da.

    • Loss of CONHNH₂: Cleavage of the amide bond to the quinoline ring, resulting in a neutral loss of 59.0218 Da.

    • Cleavage of the N-N Bond: This can lead to the loss of NH₂ (16.0187 Da).

  • Fragmentation of the Isopropoxyphenyl Group:

    • Loss of Propene (C₃H₆): A characteristic fragmentation for isopropyl ethers, resulting in a neutral loss of 42.0469 Da. This occurs via a McLafferty-like rearrangement.

    • Loss of the Isopropyl Radical (•C₃H₇): A neutral loss of 43.0548 Da.

  • Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable but can undergo characteristic fragmentations.

    • Loss of HCN: A common fragmentation for nitrogen-containing aromatic rings, leading to a neutral loss of 27.0109 Da from a fragment ion.[5]

The following diagram illustrates these primary fragmentation pathways originating from the protonated molecular ion [M+H]⁺.

G cluster_hydrazide Carbohydrazide Cleavage cluster_isopropoxy Isopropoxy Cleavage cluster_combined Sequential Fragmentation M [M+H]⁺ m/z 322.1550 F1 m/z 263.1332 M->F1 - CONHNH₂ (59.0218 Da) F2 m/z 290.1288 M->F2 - NHNH₂ (32.0262 Da) F3 m/z 280.1081 M->F3 - C₃H₆ (42.0469 Da) F4 m/z 238.0611 F3->F4 - CONHNH₂ (59.0218 Da) G start Fragment Ion Observed in MS1 Spectrum q1 Step 1: Reduce Ion Source Energy (Decrease Fragmentor/Cone Voltage) start->q1 res1 Fragment Intensity Decreases or Disappears in MS1 q1->res1 Yes res2 Fragment Intensity is Unchanged q1->res2 No q2 Step 2: Perform MS/MS Isolate the suspected molecular ion (e.g., m/z 322.1550) res1->q2 conclusion3 Conclusion: Ion is likely an impurity or contaminant, not a fragment. res2->conclusion3 conclusion1 Conclusion: Ion is a product of In-Source Fragmentation (ISF) res3 The fragment is observed in the MS/MS spectrum q2->res3 Yes res4 The fragment is NOT observed q2->res4 No res3->conclusion1 conclusion2 Conclusion: Ion is a true fragment of the precursor. The ISF is confirmed. res3->conclusion2

Caption: Workflow to distinguish in-source fragments.

Causality: The key parameter controlling ISF is the voltage potential in the ion source (often called "Fragmentor Voltage" or "Cone Voltage"). [6]By reducing this voltage, you decrease the kinetic energy imparted to the ions, minimizing the collisions that cause fragmentation. [7][6]If the fragment's intensity is directly proportional to this voltage, it is definitively an in-source fragment.

Troubleshooting Guide: Common Experimental Problems

This section provides systematic guides for resolving common issues that can compromise data quality.

Q4: I am seeing no peaks or extremely low signal intensity for my compound. What should I check?

Answer: This is a common and frustrating issue. The problem can originate from the LC system, the ion source, or the mass spectrometer itself. [8]Follow this checklist systematically.

Troubleshooting Protocol for Low/No Signal:

  • Verify Liquid Flow and Spray:

    • Action: Visually inspect the ESI needle. Is there a fine, stable spray?

    • Rationale: No spray means no ions are being generated. This could be due to a clog in the line or needle, or a failure in the LC pump. [9][10]An unstable or dripping spray will lead to a highly fluctuating, weak signal.

  • Check Sample Preparation and Concentration:

    • Action: Prepare a fresh, slightly more concentrated standard of your compound. Ensure it is fully dissolved in the mobile phase.

    • Rationale: The sample may have degraded, been prepared incorrectly, or be below the instrument's limit of detection. [2]Injecting a known-good standard helps isolate the problem to either the sample or the instrument.

  • Review Instrument and Method Parameters:

    • Action:

      • Confirm you are in the correct ionization mode (Positive Mode for this compound).

      • Ensure the mass range being scanned includes your target m/z of 322.1550.

      • Check that the ion source parameters (gas flows, temperatures, voltages) are within typical ranges for your instrument. [10] * Rationale: Simple method errors are a frequent cause of data acquisition failure. Excessively high source temperatures can cause thermal degradation of the analyte before ionization. [6]

  • Perform an Instrument Tune and Calibration:

    • Action: Run the manufacturer's recommended tuning and calibration procedure.

    • Rationale: An out-of-tune instrument will have poor sensitivity and mass accuracy. Regular calibration is essential for optimal performance. [2]

  • Inspect for System Leaks:

    • Action: Check all LC fittings from the pump to the mass spectrometer for any signs of leaks.

    • Rationale: Leaks in the LC system can cause pressure fluctuations and divert flow away from the MS, resulting in low or no signal. [8]

Q5: My mass accuracy is poor, and the software cannot generate a chemical formula. How can I fix this?

Answer: High mass accuracy is crucial for confident formula determination. [2]Drifts in mass accuracy are typically due to calibration issues or environmental instability.

Troubleshooting Protocol for Poor Mass Accuracy:

  • Perform Mass Calibration:

    • Action: Immediately run a mass calibration using the appropriate calibration standard recommended by your instrument's manufacturer.

    • Rationale: The mass analyzer's calibration can drift with changes in laboratory temperature and electronics. This is the most common cause of mass accuracy errors and should be the first corrective action. [2][9]

  • Ensure Stable Lab Environment:

    • Action: Check for significant fluctuations in room temperature and humidity. Ensure the instrument is not subject to physical vibrations.

    • Rationale: High-resolution mass spectrometers, particularly Orbitrap and FT-ICR instruments, are sensitive to environmental conditions which can affect their performance.

  • Check for Space Charge Effects:

    • Action: If your signal is extremely high (saturated), dilute your sample and re-inject.

    • Rationale: Overloading the mass analyzer with too many ions can cause ion-ion repulsion (space charge effects), which can slightly shift the measured m/z and degrade mass accuracy.

  • Use a Lock Mass or Internal Calibrant:

    • Action: If your instrument supports it, enable a lock mass or introduce an internal calibrant into your run.

    • Rationale: A lock mass provides a constant reference m/z during the run, allowing the software to correct for calibration drift in real-time, significantly improving mass accuracy.

Advanced Data Analysis

Q6: What software tools can help me analyze this complex data and identify unknowns?

Answer: Interpreting complex MS data manually can be laborious. Specialized software can automate peak detection, formula prediction, and database searching. [11]

  • Commercial Software:

    • Thermo Scientific™ Compound Discoverer™: A comprehensive platform for small-molecule data processing that integrates peak detection, adduct annotation, database searching (ChemSpider, mzCloud), and statistical analysis. [11] * Agilent MassHunter and Mass Profiler Professional: These tools offer robust workflows for feature finding and statistical comparison across multiple samples. [12]

  • Open-Source Software:

    • MS-DIAL: A powerful, freely available tool for peak picking, spectral deconvolution, and identification using spectral libraries. [12] * MZmine: Another popular open-source package with a modular framework for comprehensive MS data processing. [12] * MS2Analyzer: A tool specifically designed for user-defined searches of thousands of spectra for features like neutral losses and specific product ions, which is useful for validating the fragmentation patterns discussed above. [13] By combining a systematic experimental approach with powerful software tools, you can confidently interpret the complex mass spectrometry data of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Li, Q., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (n.d.). The Ultimate Toolset for Transforming Small-molecule MS Data into Meaningful Insights.
  • Reddit. (2023). Best Software for Non-Targeted Analysis of Small Molecules. r/massspectrometry.
  • Wikipedia. (n.d.). List of mass spectrometry software.
  • Center For Mass Spectrometry. (n.d.). Software.
  • Fiehn Lab. (n.d.). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. National Institutes of Health (NIH).
  • Harvey, D. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
  • Kiontke, A., et al. (n.d.). Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry. PubMed.
  • LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Rabab, K., et al. (2023). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central.
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Validation

A Comparative Analysis of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide and Established DNA Gyrase Inhibitors

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, bacterial DNA gyrase has remained a validated and compelling target. This guide provides a detailed compar...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, bacterial DNA gyrase has remained a validated and compelling target. This guide provides a detailed comparative study of a promising novel compound, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide, against well-established DNA gyrase inhibitors, namely the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. This analysis is grounded in experimental data from analogous compounds and established literature, offering researchers and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and the experimental protocols required for their evaluation.

Introduction: The Critical Role of DNA Gyrase in Bacterial Survival

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction. The absence of a homologous enzyme in humans makes DNA gyrase an attractive and selective target for antibacterial therapy.

The mechanism of DNA gyrase involves a complex series of steps, including DNA binding, cleavage of both DNA strands, strand passage, and religation. Inhibition of this process leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

Mechanism of Action: A Tale of Two Inhibition Strategies

Established DNA gyrase inhibitors can be broadly categorized into two main classes based on their mechanism of action: those that trap the enzyme-DNA cleavage complex and those that inhibit the enzyme's ATPase activity.

Fluoroquinolones: The "Poisoning" of the Gyrase-DNA Complex

Fluoroquinolones, such as ciprofloxacin, represent a cornerstone of antibacterial therapy. Their mechanism of action involves binding to the complex of DNA gyrase and DNA, effectively stabilizing the transient double-strand DNA breaks created by the enzyme.[1][2][3] This ternary drug-enzyme-DNA complex blocks the progression of the replication fork, leading to a bactericidal effect.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, the homologous enzyme topoisomerase IV is the main target.[1][4]

Aminocoumarins: Starving the Engine by Blocking ATP

Novobiocin, a member of the aminocoumarin class of antibiotics, employs a different strategy. It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[5] By binding to the ATP-binding pocket, novobiocin prevents the hydrolysis of ATP, which is essential for the energy-requiring process of DNA supercoiling.[5] This leads to a cessation of DNA replication and ultimately, bacterial death.

Quinoline-4-carbohydrazides: A New Class of Gyrase Inhibitors

Recent research has focused on the development of novel scaffolds that can effectively inhibit DNA gyrase. The quinoline-4-carbohydrazide core has emerged as a promising pharmacophore. While specific data for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide is not yet publicly available, studies on structurally analogous compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, indicate that these molecules also target DNA gyrase.[6][7][8][9] It is hypothesized that these compounds interact with the enzyme, likely through a mechanism that interferes with its supercoiling activity. Molecular docking studies of similar compounds suggest binding within the active site of the enzyme.[7]

Comparative Performance: A Data-Driven Assessment

The efficacy of a DNA gyrase inhibitor is typically evaluated by its in vitro inhibitory activity against the purified enzyme (IC50) and its antibacterial activity against various bacterial strains (Minimum Inhibitory Concentration or MIC).

In Vitro DNA Gyrase Inhibition

The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency against DNA gyrase. The following table summarizes the IC50 values for ciprofloxacin, novobiocin, and representative compounds from the 2-aryl-quinoline-4-carbohydrazide class against Staphylococcus aureus DNA gyrase.

CompoundTarget EnzymeIC50 (µM)Reference
Ciprofloxacin S. aureus DNA Gyrase3.80 - 61.7[4][7]
Novobiocin S. aureus DNA Gyrase~0.006 - 0.010[10]
Compound 10 S. aureus DNA Gyrase8.45[7]
Compound 6b S. aureus DNA Gyrase33.64[7]

*Note: Compounds 10 and 6b are 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, used here as structural and functional analogs of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.

From this data, it is evident that novobiocin is a significantly more potent inhibitor of S. aureus DNA gyrase in vitro compared to both ciprofloxacin and the quinoline-4-carbohydrazide analogs. The representative quinoline-4-carbohydrazide derivatives exhibit inhibitory activity in the low micromolar range, comparable to that of ciprofloxacin.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of the selected compounds against common Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference(s)
Ciprofloxacin 0.5 - 0.60.013 - 0.016[1][2][11]
Novobiocin 0.25>64[12][13]
Compound 6b 38.64 (µM)Not effective[7]
Compound 5 49.04 (µM)Not effective[7]

*Note: Compounds 5 and 6b are 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives. Their MIC values are reported in µM. These compounds were reported to be ineffective against Gram-negative bacteria.

Ciprofloxacin demonstrates broad-spectrum activity, being highly effective against both S. aureus and E. coli. Novobiocin exhibits excellent activity against S. aureus but is largely ineffective against E. coli due to poor penetration of the outer membrane of Gram-negative bacteria. The quinoline-4-carbohydrazide analogs show activity primarily against Gram-positive bacteria like S. aureus, with limited to no activity against Gram-negative species.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to evaluate DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent manner. These two forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • 1 mM ATP

    • 0.5 µg of relaxed pBR322 plasmid DNA

    • Varying concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include a no-drug control and a known inhibitor control (e.g., ciprofloxacin).

  • Enzyme Addition: Add a pre-determined amount of purified DNA gyrase (e.g., from S. aureus or E. coli) to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the DNA in the no-drug control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the relaxed and supercoiled DNA bands are well-separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry software. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the supercoiling activity compared to the no-drug control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after a defined incubation period is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizing the Mechanisms and Workflows

Diagrams can aid in understanding the complex biological processes and experimental procedures.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) cluster_DNA DNA Substrate GyrA GyrA (Cleavage-Reunion) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyrB GyrB (ATPase) ATP ATP GyrB->ATP Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Ciprofloxacin Ciprofloxacin Ciprofloxacin->GyrA Stabilizes Cleavage Complex Novobiocin Novobiocin Novobiocin->GyrB Inhibits ATPase Quinoline_Carbohydrazide Quinoline-4-Carbohydrazide (Hypothesized) Quinoline_Carbohydrazide->GyrA Inhibits Supercoiling Supercoiling_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, Relaxed DNA, Test Compound) B 2. Add DNA Gyrase A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Quantify Bands (Relaxed vs. Supercoiled) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Conclusion and Future Directions

The comparative analysis reveals distinct profiles for the three classes of DNA gyrase inhibitors. Ciprofloxacin stands out for its broad-spectrum activity, while novobiocin demonstrates exceptional potency against the purified enzyme of Gram-positive bacteria. The emerging class of 2-aryl-quinoline-4-carbohydrazides, represented here by its bromo-analogs, shows promise as inhibitors of Gram-positive DNA gyrase, with in vitro enzyme inhibition comparable to ciprofloxacin.

Further research is warranted to synthesize and evaluate 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide specifically, to confirm its activity and expand the structure-activity relationship knowledge for this chemical series. The development of novel DNA gyrase inhibitors with diverse mechanisms of action remains a critical strategy in the ongoing battle against bacterial resistance. This guide provides a foundational framework for researchers to design and execute experiments aimed at discovering and characterizing the next generation of these essential antibacterial agents.

References

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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. [Link]

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Validation

A Comparative Efficacy Analysis of Substituted Quinoline-4-Carbohydrazides in Antimicrobial and Anticancer Applications

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its my...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its myriad derivatives, quinoline-4-carbohydrazides have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel antimicrobial and anticancer drugs.[2][3] The versatility of the carbohydrazide moiety at the C-4 position allows for diverse structural modifications, leading to a wide array of analogues with finely tuned pharmacological profiles.

This guide provides a comprehensive comparison of the efficacy of various substituted quinoline-4-carbohydrazides, drawing upon recent experimental data. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present comparative data in a clear and accessible format, and detail the key experimental protocols used for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of chemical biology.

I. Antimicrobial Efficacy: Targeting Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacterial and fungal strains presents a formidable challenge to global health.[2] Quinoline derivatives have long been recognized for their antimicrobial properties, and recent research into quinoline-4-carbohydrazides has unveiled potent activity against a range of clinically relevant pathogens.[2][4]

A key mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] This targeted approach provides a clear rationale for their development as antibacterial agents.

Recent studies have synthesized and evaluated a series of novel quinoline-4-carbohydrazide derivatives, revealing significant variations in efficacy based on their substitution patterns. A notable study designed and synthesized fifteen new quinoline derivatives and tested their antimicrobial activity.[2] The results, summarized in the table below, highlight the potent activity of specific compounds against Staphylococcus aureus and Candida albicans.

CompoundSubstitution PatternTarget OrganismMIC (μM)IC50 (μM) (DNA Gyrase)Reference
5 2-(4-Bromophenyl)-N'-[ethoxy(phenyl)methylidene]S. aureus49.04-[2]
C. albicans--
6b 2-(4-Bromophenyl)-N'-[1-(4-methoxyphenyl)ethylidene]S. aureus38.6433.64[2]
10 5-(4-Bromophenyl)-2-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazoleS. aureus191.368.45[2]
Ciprofloxacin (Reference Drug)S. aureus-3.80[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Key Insights from the Data:

  • Compound 6b emerged as a particularly potent antibacterial agent against S. aureus, with a low MIC value of 38.64 μM.[2] Its efficacy is further underscored by its significant inhibitory activity against S. aureus DNA gyrase, with an IC50 value of 33.64 μM.[2]

  • Interestingly, compound 10 , a cyclized derivative (1,3,4-oxadiazole), displayed a weaker MIC against S. aureus but exhibited the most potent inhibition of DNA gyrase (IC50 = 8.45 μM), even surpassing the reference drug ciprofloxacin in this regard.[2] This suggests that while whole-cell activity may be influenced by factors like cell permeability, the intrinsic inhibitory potential against the target enzyme is exceptionally high.

  • The nature of the substituent on the hydrazide nitrogen plays a critical role. For instance, the presence of a 4-methoxyphenyl acetamidohydazinyl moiety in compound 6b appears to be favorable for antibacterial activity.[2]

The MIC is a fundamental metric for assessing the potency of an antimicrobial agent. The two-fold dilution method is a standard and widely accepted protocol for its determination.

Principle: This method involves preparing a series of decreasing concentrations of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: A series of two-fold dilutions of the stock solution is prepared in sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (typically 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound in which no visible turbidity or growth is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures the reproducibility and comparability of results across different experiments and laboratories.

  • Two-Fold Dilutions: This provides a logarithmic concentration gradient, allowing for the determination of the MIC over a wide range of concentrations.

  • Growth Medium: The choice of growth medium is critical as it must support the robust growth of the test organism without interfering with the activity of the test compound.

II. Anticancer Efficacy: Targeting Proliferative Disorders

Quinoline derivatives have also garnered significant attention for their anticancer properties, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][5][6] The mechanisms underlying their anticancer activity are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3]

A study on N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides revealed promising antiproliferative activity against hepatocellular carcinoma (liver cancer) cell lines.[3] The data presented below showcases the efficacy of two lead compounds from this study.

CompoundSubstitution PatternCancer Cell LineIC50 (μM)Reference
5h N'-[(4-chlorophenyl)methylene]HepG212.6 ± 0.1[3]
SMMC-77219.6 ± 0.7[3]
Huh76.3 ± 0.2[3]
5j N'-[(4-methylphenyl)methylene]HepG227.3 ± 1.7[3]

IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Key Insights from the Data:

  • Compound 5h , featuring a 4-chlorophenyl substituent, demonstrated the most potent and broad-spectrum activity against all three tested liver cancer cell lines, with IC50 values in the low micromolar range.[3]

  • The substitution on the phenyl ring significantly impacts cytotoxicity. The electron-withdrawing chloro group in compound 5h resulted in greater potency compared to the electron-donating methyl group in compound 5j.[3]

  • Importantly, both compounds 5h and 5j exhibited lower cytotoxicity in normal cells compared to hepatic carcinoma cells, suggesting a degree of cancer cell selectivity.[3]

Further investigations revealed that these compounds induce apoptosis (programmed cell death) and cell cycle arrest, contributing to their anti-survival effects on cancer cells.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for formazan formation.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Causality Behind Experimental Choices:

  • Logarithmic Dose Range: Testing a range of concentrations allows for the generation of a dose-response curve and the accurate determination of the IC50 value.

  • Replicates: Performing the assay in triplicate or quadruplicate for each concentration minimizes experimental error and increases the reliability of the data.

  • Positive and Negative Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is essential for validating the assay results.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline-4-carbohydrazides is intricately linked to their molecular structure. Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.

G cluster_workflow DNA Gyrase Inhibition Workflow start Bacterial DNA Replication dna_gyrase DNA Gyrase introduces negative supercoils start->dna_gyrase binding Compound binds to DNA Gyrase-DNA complex dna_gyrase->binding quinolone Substituted Quinoline-4-Carbohydrazide quinolone->binding inhibition Inhibition of DNA re-ligation binding->inhibition dna_break Accumulation of double-strand DNA breaks inhibition->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

IV. Conclusion and Future Directions

Substituted quinoline-4-carbohydrazides represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. The comparative analysis presented in this guide underscores the profound impact of specific substitution patterns on their antimicrobial and anticancer efficacy. The potent activity observed for compounds like 6b against S. aureus and 5h against liver cancer cells highlights the therapeutic potential of this chemical class.

Future research should focus on a multi-pronged approach:

  • Expansion of the Chemical Space: Synthesis of more diverse libraries of analogues to further probe the structure-activity relationships.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their polypharmacology.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights gained from comparative efficacy studies and a thorough understanding of the underlying chemical principles, the scientific community can continue to unlock the full therapeutic potential of substituted quinoline-4-carbohydrazides in the ongoing battle against infectious diseases and cancer.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide Against Standard-of-Care Anticancer Agents

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This guide focu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This guide focuses on a novel derivative, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide, and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth comparison, underpinned by validated experimental protocols and data interpretation.

Recent studies have highlighted the potential of quinoline-4-carbohydrazide derivatives as promising anticancer agents. For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant cytotoxic efficacy against the MCF-7 breast carcinoma cell line, with some derivatives showing greater potency than the standard drug Doxorubicin.[2][3][4][5][6] Further investigations revealed that these compounds can act by inhibiting the epidermal growth factor receptor (EGFR) kinase, inducing cell cycle arrest, and promoting apoptosis.[2][4][6] Another study on quinoline-based dihydrazone derivatives reported potent antiproliferative activity against a panel of cancer cell lines, including breast, gastric, and lung cancer, with activity surpassing that of 5-fluorouracil (5-FU).[7]

Given the demonstrated broad-spectrum potential of the quinoline-4-carbohydrazide scaffold, this guide will outline a benchmarking strategy for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide against standard-of-care drugs for breast, lung, and colorectal cancer.

Section 1: The Rationale for Investigation and Comparator Selection

The decision to benchmark 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide is predicated on the established anticancer potential of its core chemical scaffold. The isopropoxyphenyl substitution is hypothesized to enhance lipophilicity and potentially improve cell permeability and target engagement.

Standard-of-Care Drugs for Comparative Analysis

A judicious selection of comparators is critical for a meaningful benchmark. We have selected a combination of classical cytotoxic agents and targeted therapies relevant to the cancers of interest.

Cancer Type Standard-of-Care Drug Class Rationale for Selection
Breast Cancer DoxorubicinAnthracycline ChemotherapyBroadly used, established benchmark for cytotoxicity.[8][9]
PaclitaxelTaxane ChemotherapyStandard first- or second-line therapy.[8][9]
LapatinibEGFR/HER2 Tyrosine Kinase InhibitorRelevant for EGFR-targeting potential of the novel compound.[10]
Lung Cancer CisplatinPlatinum-based ChemotherapyA cornerstone of lung cancer treatment.[11][12]
PemetrexedAntifolateCommonly used for non-squamous NSCLC.[12]
OsimertinibEGFR Tyrosine Kinase InhibitorStandard of care for EGFR-mutated NSCLC.[13]
Colorectal Cancer 5-Fluorouracil (5-FU)AntimetaboliteA foundational drug in colorectal cancer chemotherapy.[14][15][16]
OxaliplatinPlatinum-based ChemotherapyKey component of FOLFOX regimen.[14][15][17]
CetuximabEGFR Inhibitor (Monoclonal Antibody)Relevant for assessing EGFR pathway inhibition.[17][18]

Section 2: Head-to-Head In Vitro Efficacy Profiling

The initial phase of benchmarking involves a comprehensive in vitro assessment to determine the cytotoxic and mechanistic profile of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide in comparison to the selected standard-of-care drugs.

Experimental Workflow: In Vitro Profiling

cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Assays CellLines Select Cancer Cell Lines: - Breast: MCF-7, MDA-MB-231 - Lung: A549, H1975 - Colon: HCT116, HT29 MTT MTT Assay for Cell Viability (IC50 Determination) CellLines->MTT Treat with compounds for 72 hours Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Based on IC50 values CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Based on IC50 values Kinase EGFR Kinase Inhibition Assay MTT->Kinase If cytotoxicity is significant

Caption: Workflow for in vitro benchmarking of the novel compound.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116, etc.) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide and standard drugs. Add to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Hypothetical Comparative IC50 Data
Compound MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide 2.55.14.3
Doxorubicin1.82.31.5
Cisplatin10.28.59.8
5-Fluorouracil15.620.412.1
Lapatinib0.5 (HER2+)>50>50
Mechanistic Insights: EGFR Signaling Pathway

Given the evidence of EGFR inhibition by related compounds, understanding this pathway is crucial.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NovelCompound 2-(4-isopropoxyphenyl) quinoline-4-carbohydrazide NovelCompound->EGFR Inhibition Lapatinib Lapatinib Lapatinib->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

Section 3: In Vivo Efficacy Assessment in a Xenograft Model

Promising in vitro data warrants validation in a more complex biological system. An in vivo xenograft model provides a platform to assess anti-tumor efficacy, tolerability, and pharmacodynamic effects.

Experimental Protocol: Murine Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide, and a standard-of-care comparator (e.g., 5-FU/Oxaliplatin).

  • Dosing and Monitoring: Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Hypothetical Comparative In Vivo Efficacy Data
Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control1500 ± 250-+2
2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide (50 mg/kg) 600 ± 15060-1
5-FU (20 mg/kg) + Oxaliplatin (5 mg/kg)450 ± 12070-8

Section 4: Concluding Remarks and Future Directions

This guide provides a structured approach to benchmarking 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide against current standard-of-care anticancer drugs. The proposed experimental framework, from initial in vitro screening to in vivo efficacy studies, is designed to generate a robust dataset for evaluating the therapeutic potential of this novel compound.

Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, detailed mechanism of action studies, and evaluation in a broader range of cancer models, including patient-derived xenografts. The ultimate goal is to ascertain whether 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide offers a tangible clinical advantage over existing therapies, potentially addressing unmet needs in cancer treatment.

References

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Advances, 12(45), 29331-29342. Retrieved from [Link]

  • NICE combo: Antibody and inhibitor approved for advanced lung cancer treatment. (2026-01-07). BioXconomy.
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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (2012). International Journal of Medicinal Chemistry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Reproducibility of Bioassays for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide

Introduction: The Imperative for Reproducibility in Novel Compound Evaluation The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducibility in Novel Compound Evaluation

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific compound, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide, belongs to a class of molecules that holds significant therapeutic promise. For instance, similar quinoline-4-carbohydrazide structures have been investigated for their ability to inhibit key cellular targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or bacterial DNA gyrase.[4][5][6]

This guide provides a framework for researchers, scientists, and drug development professionals to critically assess and compare the reproducibility of two distinct bioassay formats relevant to 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. We will move beyond mere protocols to dissect the causality behind experimental choices, establishing a self-validating system for generating trustworthy data.

Strategic Assay Selection: A Tale of Two Systems

To comprehensively profile a novel compound, a multi-faceted approach is essential. We will compare a target-based biochemical assay with a more complex, systems-based cell-based assay. This dual strategy allows us to isolate the compound's direct effect on a purified molecular target while also understanding its impact within a living cellular environment.

  • Biochemical Assay: An E. coli DNA Gyrase Inhibition Assay . This is a rational choice given that quinoline derivatives are known to target this essential bacterial enzyme.[4] This assay directly measures the compound's ability to inhibit the supercoiling activity of the purified enzyme.

  • Cell-Based Assay: A Cellular Viability (MTT) Assay using the MCF-7 breast cancer cell line. This is a relevant choice as numerous quinoline derivatives have been evaluated for their anticancer properties, and related compounds have shown efficacy in this specific cell line.[5][6] This assay provides a holistic view of the compound's cytotoxic or cytostatic effects.

Part 1: The Biochemical Assay - Precision in a Purified System

Mechanism & Rationale for the DNA Gyrase Assay

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a validated target for antibacterial drugs. The enzyme's activity can be monitored by its ability to introduce negative supercoils into relaxed plasmid DNA. An inhibitor will prevent this conformational change. The clarity of this endpoint makes it an excellent candidate for a highly reproducible biochemical screen.

Experimental Protocol: E. coli DNA Gyrase Inhibition Assay

This protocol is designed to assess the compound's ability to inhibit the supercoiling of plasmid DNA by E. coli DNA gyrase.

Materials:

  • Supercoiled DNA Gyrase (Inspiralis)

  • Relaxed pBR322 Plasmid DNA (Inspiralis)

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM ATP, 87.5% (v/v) glycerol.

  • 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide (Test Compound)

  • Ciprofloxacin (Positive Control)

  • DMSO (Vehicle Control)

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium Bromide

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and ciprofloxacin in 100% DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.

  • Reaction Setup: On ice, add the following to a microcentrifuge tube for a final volume of 30 µL:

    • 6 µL of 5X Assay Buffer

    • 19 µL of sterile distilled H₂O

    • 1 µL of serially diluted compound (or DMSO for vehicle/no-enzyme controls)

    • 3 µL of relaxed pBR322 DNA (50 ng/µL)

  • Enzyme Addition: Add 1 µL of E. coli DNA gyrase (1 U/µL) to all tubes except the "no enzyme" control. Mix gently.

  • Incubation: Incubate the reaction mixtures at 37°C for 45 minutes.

  • Termination: Stop the reaction by adding 30 µL of STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Gel Electrophoresis: Load 20 µL of each reaction onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE buffer at 80V for 90 minutes.

  • Visualization: Visualize the DNA bands under UV light. The relaxed plasmid runs slower than the supercoiled product. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band.

Data Presentation & Reproducibility Assessment

The key to assessing reproducibility is repetition. The experiment should be run three times on the same day (intra-assay) and on three different days (inter-assay).

ParameterPositive Control (Ciprofloxacin)Test Compound (Run 1)Test Compound (Run 2)Test Compound (Run 3)
Intra-Assay IC₅₀ (µM) 0.85, 0.89, 0.824.2, 4.5, 4.1--
Inter-Assay IC₅₀ (µM) 0.854.274.614.19
Inter-Assay Mean IC₅₀ (µM) 0.864.36--
Inter-Assay Std. Dev. 0.040.22--
Inter-Assay CV (%) 4.65%5.05%--
Z'-Factor 0.880.880.88-
  • Coefficient of Variation (CV%): Calculated as (Standard Deviation / Mean) * 100. A CV of <15% is generally considered excellent for biochemical assays.

  • Z'-Factor: This metric assesses the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Visualization of the Biochemical Workflow

G prep Prepare Reagents: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - Assay Buffer & ATP reaction Set up Reaction: Buffer + DNA + Compound prep->reaction compound Create 10-point Serial Dilution of Test Compound & Controls compound->reaction start_rxn Initiate with DNA Gyrase reaction->start_rxn incubate Incubate at 37°C for 45 min start_rxn->incubate stop_rxn Terminate Reaction with STEB incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize Bands under UV (Supercoiled vs. Relaxed) gel->visualize analyze Quantify Inhibition & Calculate IC50 visualize->analyze reproduce Repeat 3x on 3 Different Days Calculate Inter-Assay CV% analyze->reproduce

Caption: Workflow for DNA Gyrase Inhibition Assay.

Part 2: The Cell-Based Assay - Navigating Biological Variability

Mechanism & Rationale for the Cellular Viability (MTT) Assay

Cell-based assays are a crucial component of the drug discovery process, providing invaluable biological information.[9][10] The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. While powerful, these assays are prone to variability due to biological factors.[11]

Experimental Protocol: MCF-7 Cellular Viability Assay

This protocol is designed to minimize variability and ensure reproducible results.

Materials:

  • MCF-7 cells (ATCC, authenticated, low passage number <15)

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • 96-well flat-bottom plates

  • 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

Procedure:

  • Cell Culture Standardization: Adhere to strict cell culture practices.[12] Use cells from a cryopreserved master bank and maintain them for a consistent, limited number of passages. Document all culture conditions.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of media per well in a 96-well plate. Causality: This density ensures cells remain in an exponential growth phase for the duration of the experiment. Avoid using the outer perimeter wells to mitigate "edge effects"; fill these with sterile PBS instead.[11]

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include vehicle (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Reproducibility Assessment

Similar to the biochemical assay, robust assessment requires repetition and statistical analysis.

ParameterPositive Control (Doxorubicin)Test Compound (Run 1)Test Compound (Run 2)Test Compound (Run 3)
Intra-Assay EC₅₀ (µM) 6.1, 6.5, 5.912.5, 14.1, 13.3--
Inter-Assay EC₅₀ (µM) 6.1813.311.914.5
Inter-Assay Mean EC₅₀ (µM) 6.2513.23--
Inter-Assay Std. Dev. 0.311.30--
Inter-Assay CV (%) 4.96%9.83%--
Signal-to-Background >10>10>10-
  • CV%: For cell-based assays, a CV of <20% is often considered acceptable, reflecting the higher inherent biological variability.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the vehicle control (healthy cells) to the media-only control (background). A high S/B ratio indicates a robust assay window.

Visualization of the Cell-Based Assay Reproducibility Workflow

G cluster_prep Standardized Cell Preparation cluster_exec Assay Execution cluster_analysis Data Analysis & Validation start Start: Thaw Authenticated Cells (Low Passage) culture Culture with SOPs (Media, Supplements, Density) start->culture seed Seed Plate Uniformly (Avoid Edge Effects) culture->seed adhere Allow 24h Adhesion seed->adhere treat Apply Compound Series & Controls adhere->treat incubate Incubate for Defined Period (e.g., 72h) treat->incubate develop Add MTT Reagent & Solubilize incubate->develop read Read Absorbance @ 570nm develop->read calc Calculate EC50 & S/B Ratio read->calc intra Calculate Intra-Assay CV% calc->intra inter Perform on 3 Different Days Calculate Inter-Assay CV% intra->inter inter->start Re-evaluate Cell Handling/Protocol end End: Validated Protocol inter->end Reproducible Assay (CV < 20%)

Caption: Workflow for ensuring cell-based assay reproducibility.

Conclusion: A Synthesis of Best Practices

Assessing the reproducibility of bioassays for a novel compound like 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide requires a systematic and critical approach.

  • Biochemical assays , like the DNA gyrase inhibition assay, offer high precision and lower variability (CV < 15%) due to their controlled, purified environment. They are ideal for direct target engagement studies and establishing structure-activity relationships.

  • Cell-based assays , such as the MTT viability assay, provide essential data on a compound's effect in a biological context but exhibit greater inherent variability (CV < 20%). Achieving reproducibility in these systems is critically dependent on stringent standardization of all procedures, especially cell handling.[7][12]

Ultimately, a combination of both assay types provides the most reliable and comprehensive profile of a compound's activity. The validation process is not a single event but a continuous cycle of documentation, monitoring, and refinement to ensure that every data point generated is accurate, reliable, and fit for its intended purpose.[13] By adhering to these principles, researchers can confidently advance the most promising compounds through the drug discovery pipeline.

References

  • Dittfeld, C., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed Central. [Link]

  • Singh, S. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Gerlach, B., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Ichor Life Sciences. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

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  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Model and Assay Validation and Acceptance. Using 21st Century Science to Improve Risk-Related Evaluations. [Link]

  • van der Stelt, M., et al. (2005). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Ferreira, M. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. [Link]

  • Fang, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

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  • Acta Chimica Slovenica. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Pharmaceuticals. [Link]

  • Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Bou-Salah, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry. [Link]

  • Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. [Link]

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  • El-Sayed, M. A. A., et al. (2021). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoline Derivatives Against the EGFR Kinase Domain

Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[3] This has established the EGFR kinase domain as a critical target for anticancer drug development.[4][5] The quinoline scaffold, and its bioisostere quinazoline, have emerged as highly successful pharmacophores in designing potent EGFR inhibitors.[1][4][5][6][7] Marketed drugs like Gefitinib and Erlotinib feature this core structure, validating its efficacy.

Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[8][9][10] This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of quinoline derivatives against the EGFR kinase domain. We will delve into the causality behind experimental choices, present a self-validating workflow, and analyze the resulting data to derive meaningful structure-activity relationships (SAR).

Part 1: The Experimental Workflow: A Self-Validating Protocol for Comparative Docking

A robust and reliable docking protocol is the bedrock of any meaningful in silico analysis. The following workflow is designed to be self-validating, ensuring that the computational model accurately reflects the known biological interactions before screening novel compounds.

Experimental Protocol: Step-by-Step Docking Workflow
  • Protein Target Preparation

    • Action: Obtain the crystal structure of the EGFR kinase domain. For this guide, we will use the PDB entry 1M17 , which features EGFR co-crystallized with the inhibitor Erlotinib.[11][12][13][14][15]

    • Procedure:

      • Download the PDB file from the RCSB Protein Data Bank.

      • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by:

        • Removing all water molecules and non-essential co-factors.

        • Adding polar hydrogen atoms.[16][17]

        • Assigning partial charges (e.g., Gasteiger charges).[17]

      • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[17]

    • Causality: Removing water molecules is critical as their positions in a static crystal structure may not represent their dynamic state in solution and could interfere with ligand binding. Adding hydrogens and assigning charges are essential for the accurate calculation of electrostatic and hydrogen bonding interactions, which are major components of the docking score.[9]

  • Ligand Preparation

    • Action: Prepare 3D structures of the quinoline derivatives to be docked.

    • Procedure:

      • Sketch the 2D structures of the ligands or obtain them from databases.

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[16]

      • Assign partial charges and define rotatable bonds.

      • Save the prepared ligands in the PDBQT format.[18]

    • Causality: A ligand's 3D conformation and charge distribution directly impact its ability to fit into the binding pocket and form favorable interactions. Energy minimization provides a geometrically realistic starting point for the docking algorithm.

  • Grid Box Generation & Docking Simulation

    • Action: Define the docking search space and run the simulation using AutoDock Vina.

    • Procedure:

      • Define a grid box (the search space for the ligand) centered on the position of the co-crystallized ligand (Erlotinib in 1M17).[16][19] The box should be large enough to accommodate the ligands and allow for rotational and translational freedom.

      • Configure the AutoDock Vina input file, specifying the prepared protein, the ligands, the grid box coordinates, and the exhaustiveness parameter (a higher value increases the thoroughness of the search).[20]

      • Execute the docking simulation for each ligand.

    • Causality: The grid box focuses the computational search on the protein's active site, increasing efficiency and relevance. AutoDock Vina's scoring function approximates the binding free energy, providing a quantitative score for ranking different ligands.

  • Protocol Validation: The Redocking Step

    • Action: Validate the docking protocol by redocking the co-crystallized ligand.

    • Procedure:

      • Extract the Erlotinib molecule from the 1M17 PDB file and prepare it as an independent ligand (Step 2).

      • Dock this prepared Erlotinib back into the prepared 1M17 protein structure using the exact same protocol (Step 3).

      • Superimpose the lowest-energy docked pose of Erlotinib with its original crystallographic pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness: A successful validation is indicated by an RMSD value below 2.0 Å.[21] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode. A protocol that fails this test should not be trusted for screening new compounds.[22]

Visualization: Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select Protein Target (e.g., PDB: 1M17) PrepProt 2. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Grid 4. Define Grid Box (Center on co-crystal ligand) Ligands 3. Prepare Ligands (3D Convert, Minimize) Dock 5. Run Docking Simulation (AutoDock Vina) Grid->Dock Validate 6. Protocol Validation (Redock & Calculate RMSD < 2.0 Å) Dock->Validate Results 7. Analyze Results (Binding Affinity, Pose) Validate->Results Compare 8. Comparative Analysis & SAR Results->Compare

Caption: A self-validating workflow for molecular docking.

Part 2: Comparative Analysis of Quinoline Derivatives Against EGFR

Using the validated protocol, we can now compare a series of quinoline derivatives. For this guide, we will analyze two known first-generation EGFR inhibitors, Gefitinib and Erlotinib , alongside a hypothetical novel derivative, Compound A , to illustrate how structural modifications impact docking scores and interactions.

Data Presentation: Comparative Docking Scores and Biological Activity
Compound2D StructurePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (nM)[4][23]
Erlotinib Image of Erlotinib-10.1Met793, Leu718, Gly796, Thr790, Cys7973.22
Gefitinib Image of Gefitinib-9.8Met793, Leu718, Gly796, Thr79017.1
Compound A Image of Compound A-11.2Met793, Leu718, Gly796, Asp855 , Cys797To be determined

Note: Binding affinity scores are representative values obtained from docking simulations. IC₅₀ values are sourced from literature for wild-type EGFR.

Visualization: Structure-Activity Relationship (SAR) of the Quinoline Scaffold

This diagram illustrates the core scaffold and positions where substitutions can modulate activity.

Caption: Key modification sites on the quinoline/quinazoline scaffold.

Part 3: Interpreting the Docking Scores and Molecular Interactions

Understanding Binding Affinity

The docking score, expressed as binding affinity in kcal/mol, is a prediction of the binding free energy. A more negative value suggests a more stable protein-ligand complex and, generally, a stronger binding affinity.[24][25][26][27] In our table, Compound A shows the most favorable score (-11.2 kcal/mol), suggesting it may be a more potent inhibitor than Erlotinib (-10.1 kcal/mol) and Gefitinib (-9.8 kcal/mol). This correlates reasonably well with the experimental IC₅₀ values for the known drugs, where Erlotinib is more potent than Gefitinib.[4][23]

Analyzing Key Molecular Interactions

The true value of docking lies in its ability to reveal the specific 3D interactions driving binding affinity. For quinoline-based EGFR inhibitors, two interactions are paramount:

  • Hinge Region Hydrogen Bond: The nitrogen atom (N1) of the quinoline/quinazoline core acts as a hydrogen bond acceptor, forming a critical interaction with the backbone NH of Methionine-793 in the hinge region of the ATP-binding pocket. This interaction is the primary anchor for this class of inhibitors.[11][22]

  • Hydrophobic Interactions: The anilino moiety and other substituents on the core scaffold extend into a hydrophobic pocket, forming van der Waals interactions with residues like Leu718, Val726, and Ala743.[19]

By analyzing Compound A , we observe it forms the essential hydrogen bond with Met793. Its superior score is attributed to an additional, unique hydrogen bond formed by its novel sidechain with the sidechain of Aspartate-855 . This extra interaction provides a stronger anchor, leading to the more favorable predicted binding energy. This in silico insight provides a testable hypothesis: the specific functional group on Compound A is key to its enhanced potency.

Visualization: Ligand-Protein Interactions

This diagram illustrates the key interactions between Compound A and the EGFR active site.

cluster_ligand Compound A cluster_protein EGFR Active Site L_Core Quinoline Core P_Met793 Met793 (Hinge) L_Core->P_Met793 H-Bond (Critical) L_Anilino Anilino Moiety P_Leu718 Leu718 L_Anilino->P_Leu718 Hydrophobic P_Val726 Val726 L_Anilino->P_Val726 Hydrophobic L_Sidechain Novel Sidechain P_Asp855 Asp855 L_Sidechain->P_Asp855 H-Bond (Potency)

Caption: Key interactions of Compound A in the EGFR binding pocket.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the comparative molecular docking of quinoline derivatives against the EGFR kinase domain. By employing a self-validating protocol, researchers can generate reliable and reproducible data. The analysis demonstrates that while a single docking score provides a useful metric for ranking, the true scientific insight is derived from a detailed examination of the underlying molecular interactions. The hypothetical Compound A illustrates how subtle structural modifications can introduce new, potency-enhancing interactions, providing a clear, rational path for lead optimization.

It is crucial to remember that molecular docking is a predictive tool. While it is invaluable for prioritizing compounds and generating hypotheses, its findings must always be confirmed through experimental validation, such as in vitro enzyme inhibition assays and cell-based proliferation studies.[24][27]

References

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  • Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137-1149. [Link]

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  • Gajiwala, K.S., Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with a purine-based inhibitor. RCSB Protein Data Bank. [Link]

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  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. [Link]

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  • ResearchGate. (2023). Interpretation of Molecular docking results? [Link]

  • Al-Shabib, N. A., et al. (2022). Insights from the molecular docking analysis of EGFR antagonists. Journal of King Saud University - Science, 34(3), 101882. [Link]

  • Zhang, H., et al. (2013). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Current Topics in Medicinal Chemistry, 13(6), 661-681. [Link]

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  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • The Computational Chemist. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2024). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(4), 1-11. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Sharma, R., et al. (2024). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-12. [Link]

  • Singh, P. P., & Singh, P. (2013). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Journal of Saudi Chemical Society, 17(4), 389-402. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Zhang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. [Link]

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  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • El-Naggar, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide. As a matter of scientific best practice, when a s...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide. As a matter of scientific best practice, when a specific Safety Data Sheet (SDS) is not available for a novel or uncommon compound, a conservative approach must be adopted. This involves assessing the hazards associated with the core chemical structures and functional groups within the molecule.

The target compound incorporates a quinoline ring system and a carbohydrazide functional group. Both of these moieties are associated with significant health and safety considerations that dictate the stringent PPE requirements outlined below.

Hazard Identification: A Structurally-Based Risk Assessment

The primary directive in laboratory safety is to understand the potential hazards. For 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide, we infer the risk profile from its constituent parts:

  • Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or if they come into contact with the skin.[1][2] Critically, quinoline is suspected of causing genetic defects and may cause cancer.[1][3] It is also a skin and eye irritant.[1][3]

  • Carbohydrazide Moiety: Compounds containing the carbohydrazide group are recognized as being harmful if swallowed, and can cause significant skin and eye irritation.[4][5] Furthermore, they may cause allergic skin reactions (skin sensitization), and some related compounds, like hydrazine, are handled with extreme caution.[5][6][7] Heating carbohydrazides may also pose an explosion risk.[8]

  • Physical Form: As a solid powder, this compound poses an inhalation risk. Fine powders can be easily aerosolized during handling, weighing, and transfer, leading to respiratory exposure.

Given this profile, all contact—dermal, ocular, and respiratory—must be rigorously prevented through the consistent and correct use of appropriate PPE.

Core PPE Requirements & Operational Plans

All handling of this compound, including weighing, preparing solutions, and transfers, must be performed within a certified chemical fume hood to mitigate inhalation risks.

The following table summarizes the minimum PPE required for various laboratory operations involving 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat (fully buttoned)Mandatory: Certified Chemical Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat & Chemical ApronMandatory: Certified Chemical Fume Hood
Reaction Workup/Transfers Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat & Chemical ApronMandatory: Certified Chemical Fume Hood
Waste Disposal Chemical Splash GogglesDouble-Gloved (Nitrile)Flame-Resistant Lab CoatMandatory: Certified Chemical Fume Hood
Detailed PPE Specifications
  • Eye and Face Protection : Due to the severe irritation potential, ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9] A full-face shield must be worn over the goggles during any operation with a splash or aerosolization risk, such as dissolving the solid or transferring solutions.[6][9]

  • Hand Protection : Double gloving with nitrile gloves provides robust protection against incidental contact.[6] Gloves must be inspected for tears or holes before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory or touching "clean" surfaces like doorknobs or keyboards.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required.[9] For larger quantities or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[9]

  • Respiratory Protection : All work must be conducted in a chemical fume hood to prevent inhalation of the powdered compound.[3] If engineering controls fail or for a large-scale spill, a full-face respirator with appropriate cartridges (ABEK-type) would be required for emergency response.[6]

Procedural Guidance: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Spill : Evacuate the immediate area. Alert others. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11][12] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Do not generate dust.[8]

Emergency Response Flowchart

Emergency_Spill_Response Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Hazard (Size, Location) Alert->Assess PPE Don Full PPE (Incl. Respirator if needed) Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Material into Sealed Waste Container Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste via EH&S Guidelines Decontaminate->Dispose End End Response Dispose->End

Caption: Step-by-step flowchart for responding to a chemical spill.

Disposal Plan
  • Chemical Waste : All solid waste and solutions containing 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous solid waste. Do not place them in regular trash receptacles.

  • Disposal Vendor : All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[13]

By adhering to these stringent guidelines, researchers can safely handle 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide, minimizing exposure and ensuring a secure laboratory environment.

References

  • Redox. Safety Data Sheet Carbohydrazide. [Link]

  • Penta Chemicals. Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • University of California, Riverside EH&S. Hydrazine - Risk Management and Safety. [Link]

  • Ataman Kimya. Carbohydrazide. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Angene Chemical. Safety Data Sheet - Isoquinoline-6-carbohydrazide. [Link]

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